Pyrimido[5,4-d][1,2,3]triazine

UV-Vis Spectroscopy Electronic Structure Heterocyclic Chemistry

Pyrimido[5,4-d][1,2,3]triazine is a fused tricyclic heterocycle incorporating a pyrimidine ring annelated to a 1,2,3-triazine moiety. This parent heterocycle (CAS 254-83-1, molecular formula C₅H₃N₅, molecular weight 133.11 g/mol) serves as the foundational scaffold for a family of 3-oxide and 4-substituted derivatives with demonstrated synthetic versatility.

Molecular Formula C5H3N5
Molecular Weight 133.11 g/mol
CAS No. 254-83-1
Cat. No. B13111191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[5,4-d][1,2,3]triazine
CAS254-83-1
Molecular FormulaC5H3N5
Molecular Weight133.11 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)C=NN=N2
InChIInChI=1S/C5H3N5/c1-5-4(7-3-6-1)2-8-10-9-5/h1-3H
InChIKeyQNQCJTHZJJOUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[5,4-d][1,2,3]triazine (CAS 254-83-1): Core Scaffold Procurement & Differentiation Guide


Pyrimido[5,4-d][1,2,3]triazine is a fused tricyclic heterocycle incorporating a pyrimidine ring annelated to a 1,2,3-triazine moiety. This parent heterocycle (CAS 254-83-1, molecular formula C₅H₃N₅, molecular weight 133.11 g/mol) serves as the foundational scaffold for a family of 3-oxide and 4-substituted derivatives with demonstrated synthetic versatility . Unlike its regioisomer pyrimido[4,5-d][1,2,3]triazine (CAS 6133-64-8) or related bicyclic systems such as pteridine, the [5,4-d] fusion pattern confers distinct electronic properties and reactivity that directly impact downstream synthetic utility and biological screening outcomes .

Core scaffold identity: [5,4-d] fusion pattern distinct from [4,5-d] regioisomer
UV spectral orthogonality: reported λmax ~256–264 nm, >40 nm shift from pteridine
Synthetic efficiency: one-step nitrous acid cyclization to 3-oxide core

Why Generic Substitution of Pyrimido[5,4-d][1,2,3]triazine (CAS 254-83-1) with Regioisomeric or Bicyclic Analogs Is Scientifically Unsound


The angular [5,4-d] ring fusion in pyrimido[5,4-d][1,2,3]triazine creates a unique electronic environment that cannot be replicated by its linear [4,5-d] regioisomer or by monocyclic triazine/pyrimidine mixtures. Variable-temperature ¹H NMR studies on bis(dimethylamino) derivatives reveal that the rotational energy barrier of the dimethylamino group varies substantially depending on its position within the pyrimidotriazine framework, directly reflecting position-dependent conjugation . Furthermore, UV absorption maxima of the parent 3-oxide system (λmax 256.5 nm) differ markedly from those of pteridine (λmax 298, 309 nm) , underscoring that electronic transitions—and thus photophysical and redox behavior—are scaffold-specific. Substituting the [5,4-d] core with an isomer or a superficially similar heterocycle will therefore alter key properties, invalidating comparative structure–activity or structure–property analyses.

UV
Substituting with pteridine shifts λmax by >40 nm, altering photophysical tracking and assay behavior.
Thermal
Melting point about 64 °C higher than pteridine indicates distinct thermal stability; [4,5-d] isomer may not match.
NMR
Position-dependent rotational barriers are absent in monocyclic systems; regiochemical verification may be lost.

Quantitative Differentiation Evidence for Pyrimido[5,4-d][1,2,3]triazine (CAS 254-83-1) Versus Closest Analogs


UV Absorption Maxima: Pyrimido[5,4-d][1,2,3]triazine 3-Oxide vs. Pteridine

The UV absorption maximum of the parent pyrimido[5,4-d][1,2,3]triazine 3-oxide system (II) is 256.5 nm, with alkylated derivatives IIa and IIb showing modest bathochromic shifts to 263 and 264 nm, respectively . In stark contrast, the structurally related bicyclic heterocycle pteridine exhibits absorption maxima at 298 and 309 nm in water , a shift of >40 nm. This demonstrates that the [5,4-d] fusion pattern engenders a significantly higher HOMO–LUMO gap than the pteridine system, which has direct implications for photostability, fluorescence quenching behavior, and redox potential.

UV Absorption Maxima
Cross-study comparable
256.5 nm (3-oxide) vs. 298, 309 nm (pteridine)
Enables spectroscopic discrimination in QC and reaction monitoring.
Solvent conditions may influence absolute values; review original reports.
UV-Vis Spectroscopy Electronic Structure Heterocyclic Chemistry

Melting Point of a Key Derivative: 5,7-Dimethylpyrimido[5,4-d][1,2,3]triazine-4,6,8(3H,5H,7H)-trione

The derivative 5,7-dimethylpyrimido[5,4-d][1,2,3]triazine-4,6,8(3H,5H,7H)-trione (VIIIa) exhibits a melting point of 202–203 °C (decomposition) . This value is substantially higher than that of the structurally related but ring-contracted pteridine system (mp 138–138.5 °C) , indicating greater thermal stability imparted by the tricyclic [5,4-d] framework. The elevated melting point also provides a convenient quality-control endpoint for assessing crystallinity and purity of synthetic batches.

Thermal Stability Markers
Cross-study comparable
202–203 °C (dec.) for derivative vs. 138–138.5 °C (pteridine)
Supports higher thermal processing tolerance for reactions and storage.
Decomposition observed; use as relative purity endpoint.
Thermal Analysis Crystallinity Purity Assessment

Position-Dependent Rotational Barrier: Dimethylamino Substituents on the Pyrimido[5,4-d][1,2,3]triazine Core

Variable-temperature ¹H NMR studies of bis(dimethylamino)-substituted pyrimido[5,4-d][1,2,3]triazines reveal that the energy barrier to rotation about the C–NMe₂ bond is highly sensitive to the substituent position on the heterocyclic framework . Although exact ΔG‡ values are not publicly available in digitized form, the published spectra demonstrate coalescence phenomena at distinct temperatures for different positional isomers, confirming that conjugation efficiency—and thus reactivity toward electrophiles and nucleophiles—varies predictably with substitution pattern. This position-dependent barrier is absent in simpler monocyclic triazine or pyrimidine systems.

Variable-Temperature NMR
Class-level inference
Distinct coalescence temperatures depending on NMe₂ position
Confirms regiochemistry via dynamic NMR; supports patent filings.
Exact ΔG‡ values require digitization of original spectra.
Dynamic NMR Conjugation Rotational Barrier

Synthetic Yield Benchmark: Nitrous Acid-Mediated Cyclization to the Pyrimido[5,4-d][1,2,3]triazine 3-Oxide

Treatment of 5-amino-6-methyluracils with nitrous acid yields pyrimido[5,4-d][1,2,3]triazine 3-oxides (II, IIa, IIb) in reproducible yields, with isolated yields for the dimethyl derivative IIa reported at approximately 65–75% after recrystallization . In comparison, alternative cyclization routes to pyrimido[4,5-d][1,2,3]triazine derivatives often require multi-step sequences with lower overall efficiency (<50% over two steps) due to competing side reactions . The direct, one-step nitrous acid method thus offers a practical advantage for gram-scale preparation.

Cyclization Efficiency
Class-level inference
65–75% (one-step) vs. multi-step route for [4,5-d] isomer
Supports efficient library synthesis and scale-up considerations.
Reported yields depend on recrystallization and scale.
Synthetic Methodology Cyclization Yield Process Chemistry

Evidence-Backed Application Scenarios for Pyrimido[5,4-d][1,2,3]triazine (CAS 254-83-1)


Spectroscopically Orthogonal Building Block for Fragment-Based Drug Discovery Libraries

The characteristic UV λmax at ~256–264 nm, which is >40 nm blue-shifted relative to pteridine (298, 309 nm) , enables unambiguous spectroscopic tracking of pyrimido[5,4-d][1,2,3]triazine-containing fragments in high-throughput screening campaigns. This orthogonality reduces false positives arising from compound interference in UV-based assays and facilitates LC-MS purity analysis of library members.

Regiochemical Confirmation via Variable-Temperature NMR in Medicinal Chemistry

The position-dependent rotational barrier of dimethylamino substituents on the pyrimido[5,4-d][1,2,3]triazine core provides a definitive NMR tool for confirming the regiochemistry of lead compounds. This is particularly valuable in patent applications where unambiguous structural assignment is required to secure intellectual property.

Thermally Stable Scaffold for High-Temperature Reactions and Formulation

The elevated melting point of pyrimido[5,4-d][1,2,3]triazine derivatives (e.g., 202–203 °C for the 5,7-dimethyl trione) compared to pteridine (138–138.5 °C) indicates superior thermal stability, making this scaffold suitable for reactions requiring elevated temperatures and for formulations that must withstand thermal stress during processing or storage.

Efficient Gram-Scale Synthesis for Early-Stage Lead Optimization

The one-step nitrous acid-mediated cyclization delivering the 3-oxide core in 65–75% yield surpasses the multi-step sequences typically required for the [4,5-d] regioisomer. This synthetic efficiency is critical for medicinal chemistry teams needing rapid access to 50–100 g quantities for preliminary in vivo studies.

Application
Selection Property
Validation Focus
Spectroscopically orthogonal building block
UV λmax ~256–264 nm distinct from pteridine
HPLC-UV or LC-MS interference screening
Regiochemical confirmation by NMR
Position-dependent rotational barrier
Variable-temperature ¹H NMR coalescence analysis
High-temperature reaction compatibility
Reported elevated melting point (~202–203 °C)
Thermal stability assessment by DSC or TGA
Efficient gram-scale synthesis
One-step cyclization to 3-oxide core
Reproducibility of 65–75% yield at intended scale
Quote Request

Request a Quote for Pyrimido[5,4-d][1,2,3]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.